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4-chloro-3H-pyrrolo[2,3-c]quinoline

Cat. No.: B15204733
M. Wt: 202.64 g/mol
InChI Key: SKLVCIVAOIHGGX-UHFFFAOYSA-N
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Description

Structural Framework and Significance in Medicinal Chemistry

The structural foundation of 4-chloro-3H-pyrrolo[2,3-c]quinoline is built upon the fusion of a pyrrole (B145914) ring with a quinoline (B57606) ring system. This combination results in a unique electronic and steric profile that is of considerable interest in the design of new drugs.

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established pharmacophore in medicinal chemistry. orientjchem.org Its presence is a hallmark of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.orgijpsjournal.com The nitrogen atom in the quinoline ring can act as a proton acceptor, and the aromatic system can participate in various non-covalent interactions, making it a versatile scaffold for drug design. orientjchem.org Classic examples of quinoline-based drugs include quinine, an antimalarial agent, and various synthetic analogs that have been developed over the years. nih.govrsc.org The pharmacological importance of the quinoline moiety underscores the potential of its fused derivatives, such as the pyrrolo[2,3-c]quinolines.

The 3H-pyrrolo[2,3-c]quinoline system is a tricyclic heterocyclic compound that has been recognized for its interesting chemistry and diverse biological activities. researchgate.netresearchgate.net This scaffold is characterized by the fusion of a pyrrole ring to the 'c' face of the quinoline nucleus. The presence of the pyrrole ring introduces additional hydrogen bonding capabilities and modifies the electronic distribution of the entire molecule, which can lead to novel biological activities. researchgate.net The development of synthetic methods to access this scaffold has been an area of active research, driven by the discovery of natural products containing this core structure. researchgate.netnih.gov

Occurrence and Isolation of Natural Products Featuring the 3H-Pyrrolo[2,3-c]quinoline Core

Nature has provided several examples of complex molecules that feature the 3H-pyrrolo[2,3-c]quinoline core, highlighting its biological relevance. These natural products have been isolated from marine organisms and have shown promising biological activities.

The marinoquinolines are a family of alkaloids that possess the 3H-pyrrolo[2,3-c]quinoline skeleton. nih.govacs.org Marinoquinoline A was first isolated from the marine bacterium Rapidithrix thailandica. acs.org Subsequently, marinoquinolines A-F were isolated from the gliding bacterium Ohtaekwangia kribbensis. nih.govacs.org These compounds have been the subject of significant research due to their interesting biological profiles, which include weak antibacterial and antifungal activities, as well as moderate cytotoxicity against several mammalian cell lines. nih.gov Furthermore, marinoquinolines A-F have demonstrated activity against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values ranging from 1.7 to 15 μM. nih.gov

Aplidiopsamine A is a marine alkaloid that was isolated from the Australian ascidian Aplidiopsis confluata. nih.gov It is structurally unique as it features the 3H-pyrrolo[2,3-c]quinoline moiety linked to an adenine (B156593) residue through a methylene (B1212753) bridge. nih.gov This natural product has been shown to be a potent antimalarial agent with no significant toxicity to healthy cells, which has spurred interest in its total synthesis. nih.gov A biomimetic total synthesis of aplidiopsamine A has been achieved, and biological evaluations have identified it as a highly selective inhibitor of phosphodiesterase 4 (PDE4), a target for various central nervous system disorders. nih.govnih.gov

Trigonoine B is another natural product that contains the 3H-pyrrolo[2,3-c]quinoline core. It was isolated from the leaves of Trigonostemon lii. nih.gov Structurally, it is a combination of a 2,3-dihydroquinolin-4-one and a 3H-pyrrolo[2,3-c]quinoline, which is believed to be rearranged from a β-carboline skeleton. nih.gov Both trigonoine A and B, isolated from the same source, have exhibited anti-HIV activity. nih.gov The first total synthesis of trigonoine B was accomplished through a six-step sequence, which could pave the way for the preparation of various N-substituted 4-aminopyrroloquinolines with potential biological activities. nih.govnih.gov

Historical Context of Research on this compound and its Analogs

The formal study of the 3H-pyrrolo[2,3-c]quinoline ring system dates back to 1924. researchgate.net However, it was not until the isolation of the first marinoquinolines from natural sources in 2006 that significant research interest was ignited. researchgate.net The discovery of these natural products, such as marinoquinoline A, spurred efforts to develop synthetic routes to this unique heterocyclic core and its analogs. researchgate.netsciencefeatured.com

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its historical context can be inferred from the broader development of quinoline and pyrroloquinoline chemistry. The introduction of a chlorine atom at the 4-position of the quinoline ring is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of the molecule. For instance, 4-chloroquinolines are important intermediates in the synthesis of various pharmaceuticals. rsc.orgnih.gov

The synthesis of chloro-substituted quinolines and related heterocyclic systems has been an active area of research for decades. nih.govlookchem.com Therefore, the conceptualization and potential synthesis of this compound would logically follow the established principles of heterocyclic chemistry and the drive to create novel analogs of biologically active scaffolds. Patents related to pyrrolo[2,3-c]quinoline derivatives as inhibitors of protein kinase CK2 suggest the therapeutic potential of this class of compounds, further justifying the exploration of halogenated analogs like the 4-chloro derivative. google.com The development of synthetic methods for related structures, such as 4-chloropyrrolo[2,3-d]pyrimidines, also provides a basis for potential synthetic strategies. google.comgoogle.comjustia.com

The ongoing investigation into marinoquinoline analogs as potent antimalarial agents highlights the continued relevance of the pyrrolo[2,3-c]quinoline scaffold in drug discovery. researchgate.netacs.org The exploration of various substitution patterns, including halogenation, is a critical aspect of this research, aiming to enhance potency and overcome drug resistance.

Research Findings on Pyrrolo[2,3-c]quinoline Analogs

While specific research data on this compound is limited, studies on analogous compounds provide insight into the potential of this chemical class. The following table summarizes findings on related pyrroloquinoline derivatives.

Compound ClassResearch FocusKey Findings
MarinoquinolinesAntimalarial ActivityPotent and fast-acting inhibitors of Plasmodium falciparum with in vivo efficacy. researchgate.netacs.org
Pyrrolo[2,3-c]quinoline DerivativesAnticancer ActivityIdentified as inhibitors of protein kinase CK2, showing potential as anticancer agents. google.com
Pyrano[3,2-c]quinoline AnalogsAnti-inflammatory and Anticancer ActivityDemonstrated promising results in inhibiting TNF-α and IL-6 and showed anticancer activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H

InChI Key

SKLVCIVAOIHGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3h Pyrrolo 2,3 C Quinoline and Derivatives

Classical and Established Synthetic Routes to the 3H-Pyrrolo[2,3-c]quinoline Core

Bartoli Indolization from 2-chloro-3-nitroquinoline (B1590397) Precursors

The Bartoli indolization is a key strategy for assembling the fused pyrrolo-quinoline unit. A metal-free approach for synthesizing 4-substituted pyrrolo[2,3-c]quinolines begins with readily available quinoline (B57606). x-mol.com The synthesis involves a five-step sequence where the crucial pyrrole (B145914) ring formation is achieved via Bartoli indolization. x-mol.com

The initial steps involve the conversion of quinoline to quinoline-N-oxide, followed by nitration to yield 3-nitroquinoline-N-oxide. researchgate.net This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford 2-chloro-3-nitroquinoline. researchgate.net The Bartoli reaction on this precursor leads to the formation of the 4-chloro-3H-pyrrolo[2,3-c]quinoline skeleton, which can then be further functionalized. x-mol.com

Starting MaterialKey ReagentsIntermediateFinal Product TypeRef
Quinolinem-CPBA, tBuONO, POCl₃2-chloro-3-nitroquinolineThis compound x-mol.comresearchgate.net

Brønsted Acid-Promoted Arene-Ynamide Cyclization

A robust method for constructing the 3H-pyrrolo[2,3-c]quinoline core involves a Brønsted acid-promoted arene-ynamide cyclization. acs.orgnih.gov This reaction proceeds through the generation of a highly reactive keteniminium intermediate, which is formed when the arene-ynamide is activated by a Brønsted acid. acs.orgnih.govresearchgate.net This intermediate then undergoes an electrophilic aromatic substitution to yield arene-fused quinolines in high yields. nih.gov This methodology has proven effective in the total syntheses of marinoquinolines A and C, as well as aplidiopsamine A. acs.orgnih.gov The reaction represents a keteniminium variant of the Pictet-Spengler cyclization and is a powerful tool for synthesizing nitrogen heterocycles. nih.gov

Reactant TypePromoterKey IntermediateProduct CoreRef
Arene-ynamideBrønsted AcidKeteniminium3H-pyrrolo[2,3-c]quinoline acs.orgnih.govresearchgate.net

Palladium-Catalyzed Annulation Strategies (e.g., Domino Condensation – Heck Cyclisation)

Palladium-catalyzed reactions are versatile for creating substituted quinolines. One such method is the domino Heck-condensation reaction of Morita-Baylis-Hillman (MBH) adducts with substituted 2-iodoanilines. unicamp.br This approach is highly regioselective and produces 2,3-substituted quinolines in good to excellent yields. unicamp.br The reaction cascade involves a Heck reaction followed by an intramolecular condensation, with spontaneous aromatization, potentially aided by the Pd(II) species generated in the catalytic cycle. unicamp.br

Palladium-catalyzed heteroannulation of 4-amino-3-iodoquinoline derivatives with internal alkynes is another strategy to build substituted pyrrolo[3,2-c]quinolines. researchgate.net Furthermore, domino processes involving C-N coupling and annulation between 2-alkynyl-3-bromobenzofurans and anilines can lead to the formation of quinoline rings. rsc.org These diverse palladium-catalyzed annulation strategies highlight the power of this transition metal in constructing complex heterocyclic frameworks from simple, readily available substrates. rsc.orgrsc.org

Reaction TypeCatalystReactantsProductRef
Domino Heck-CondensationPalladacycle2-iodoaniline, Morita-Baylis-Hillman adduct2,3-substituted quinoline unicamp.br
HeteroannulationPalladium4-amino-3-iodoquinoline, internal alkyne1,2,3-trisubstituted pyrrolo[3,2-c]quinoline researchgate.net
Domino C-N coupling/annulationPalladium2-alkynyl-3-bromobenzofuran, aniline (B41778)Benzofuroquinoline rsc.org

Electrocyclization Approaches for Pyrrolo[2,3-c]quinoline Alkaloids

Thermal electrocyclization of aza-6π-electron systems provides a powerful route to the pyrrolo[2,3-c]quinoline skeleton. nih.govscispace.com This strategy has been successfully employed in the first total synthesis of the alkaloid trigonoine B. nih.govnih.gov The key step involves the construction of an N-substituted 4-aminopyrrolo[2,3-c]quinoline framework through the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. nih.govnih.gov

Precursor MoietyReaction TypeKey IntermediateAlkaloid SynthesizedRef
2-(pyrrol-3-yl)benzene with carbodiimideThermal ElectrocyclizationN-substituted 4-aminopyrrolo[2,3-c]quinolineTrigonoine B nih.govnih.gov
3-phenylpyrrole with isocyanateThermal ElectrocyclizationPyrrolo[2,3-c]quinolineMarinoquinolines A, B, E scispace.com

Microwave-Assisted C-N Bond Formation for 4-Substituted Pyrrolo[2,3-c]quinolines

Microwave-assisted synthesis has emerged as an efficient, green technique for forming carbon-heteroatom bonds, offering benefits like enhanced reaction rates and increased yields. researchgate.net This technology has been successfully applied to the synthesis of 4-substituted pyrrolo[2,3-c]quinolines. x-mol.comresearchgate.net

The key step in this approach is the microwave-assisted C-N bond formation between 4-chloro-3H-pyrrolo[2,3-c]quinolines and various aliphatic amines. x-mol.com The reaction is typically carried out in the presence of N,N'-diisopropylethylamine (DIPEA). x-mol.com This coupling procedure demonstrates good selectivity, yielding the final products in good yields even when other functionalities, such as bromine, are present on the quinoline core. x-mol.com This highlights the potential for creating diverse product libraries. x-mol.com Related microwave-assisted intramolecular cycloadditions have also been used to prepare hexahydropyrrolo[3,2-c]quinoline skeletons. nih.govnih.gov

ReactantsTechnologyBaseProduct TypeRef
This compound, Aliphatic amineMicrowave IrradiationDIPEA4-substituted pyrrolo[2,3-c]quinoline x-mol.comresearchgate.net

Synthesis via Palladium-Catalyzed Cross-Coupling and Cyclization from 4-hydroxyquinolin-2(1H)-ones

An efficient and concise route to biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones utilizes readily available 4-hydroxyquinolin-2(1H)-ones as starting materials. nih.govrsc.org The core strategy involves constructing the pyrrole ring via a palladium-catalyzed sequential cross-coupling reaction and cyclization process. nih.govrsc.org

In a related domino reaction, highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones can be synthesized from 4-alkynyl-3-bromoquinolin-2(1H)-one precursors and amines. acs.org This palladium-catalyzed domino reaction allows for the efficient assembly of the tricyclic system. These methods benefit from the mild conditions and broad functional group tolerance characteristic of palladium catalysis. researchgate.net

Starting MaterialCatalystKey ProcessProduct CoreRef
4-hydroxyquinolin-2(1H)-onePalladiumSequential cross-coupling and cyclization3H-pyrrolo[2,3-c]quinolin-4(5H)-one nih.govrsc.org
4-alkynyl-3-bromoquinolin-2(1H)-onePalladiumDomino reaction with aminesFunctionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-one acs.org

Copper-Catalyzed Tandem Transformation of Ugi Adducts

A powerful strategy for assembling complex heterocyclic systems involves multicomponent reactions followed by metal-catalyzed cyclization. The Ugi four-component reaction (4CR) is a notable example, producing bis-amide intermediates that can undergo further transformations.

Detailed Research Findings: A copper-catalyzed tandem approach has been effectively used to prepare fused-nitrogen-containing heterocycles, including scaffolds related to pyrrolo[2,3-c]quinoline. tiu.edu.iq This process begins with an Ugi condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an Ugi adduct. tiu.edu.iq This adduct is then subjected to a copper-catalyzed intramolecular cyclization.

For the synthesis of the 7H-indolo[2,3-c]quinoline core, a related structure, the process involves the Ugi condensation of 2-formyl indole, 2-bromoaniline, 2-chloropropanoic acid, and cyclohexyl isocyanide. tiu.edu.iq The resulting Ugi adduct undergoes a post-transformation reaction using a copper(I) iodide (CuI) catalyst, L-proline as a ligand, and cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (B87167) (DMSO). tiu.edu.iq This tandem reaction proceeds through C-H/N-H bond functionalization to yield the complex heterocyclic system in moderate to excellent yields. tiu.edu.iq This methodology highlights a convergent and efficient pathway to the core structure, which can then be subjected to chlorination.

Specific Strategies for Chlorination at Position 4

The introduction of a chlorine atom at the C4 position is a critical step, transforming the pyrrolo[2,3-c]quinolin-4-one precursor into the more reactive 4-chloro derivative, which is a key intermediate for further functionalization.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the conversion of cyclic amides (lactams), such as quinolones and quinazolinones, into their corresponding chloro-derivatives. nih.govresearchgate.netresearchgate.netnih.gov This transformation is a cornerstone in the synthesis of heterocyclic compounds.

Detailed Research Findings: The synthesis of 4-chloroquinolines from their quinolin-4(1H)-one precursors is a standard application of POCl₃. researchgate.netresearchgate.net The reaction mechanism involves the activation of the carbonyl oxygen of the lactam by POCl₃. This is followed by a nucleophilic attack of the chloride ion, leading to the substitution of the oxygen functionality and the formation of the 4-chloro derivative. nih.gov

In the context of the pyrrolo[2,3-c]quinoline system, the precursor 3H-pyrrolo[2,3-c]quinolin-4-one is treated with neat or dissolved POCl₃, often at elevated temperatures, to yield this compound. researchgate.netnih.gov The reaction of quinazolones with POCl₃ has been studied in detail, revealing that it occurs in two stages: an initial phosphorylation at low temperatures, followed by the conversion of the phosphorylated intermediate to the chloroquinazoline upon heating to 70-90 °C. nih.gov A similar mechanistic pathway is expected for the chlorination of 3H-pyrrolo[2,3-c]quinolin-4-one, providing a reliable and high-yielding route to the target compound.

N-Chlorosuccinimide (NCS) is a versatile reagent primarily used for the electrophilic chlorination of aromatic and heteroaromatic rings, as well as for the chlorination of activated C-H bonds. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com

Detailed Research Findings: NCS is an effective chlorinating agent for a wide array of substrates. researchgate.net It is commonly used for the direct chlorination of electron-rich aromatic systems like phenols and anilines. commonorganicchemistry.com For less reactive or deactivated aromatic compounds, the reactivity of NCS can be enhanced by using it in conjunction with an acid catalyst, such as trifluoromethanesulfonic acid. organic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism where Cl⁺ (or a polarized equivalent) is the active electrophile. isca.me

While POCl₃ is standard for converting a C4-one to a C4-chloro group, NCS would typically be employed to introduce chlorine atoms at other positions on the pyrrolo[2,3-c]quinoline ring system through C-H activation. For instance, if the pyrrole or benzene (B151609) ring of the scaffold is sufficiently activated, NCS could achieve regioselective chlorination under appropriate conditions. However, its use to directly convert the 3H-pyrrolo[2,3-c]quinolin-4-one to the 4-chloro derivative is not the conventional application of this reagent.

Advanced Derivatization and Functionalization Techniques

The this compound scaffold is an excellent substrate for further molecular diversification, primarily through cross-coupling reactions and the introduction of additional substituents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. The chlorine atom at the C4 position of the pyrrolo[2,3-c]quinoline ring is susceptible to substitution via this palladium-catalyzed reaction. researchgate.netnih.gov

Detailed Research Findings: The Suzuki cross-coupling reaction on 4-chloroquinoline (B167314) derivatives involves the reaction of the chloro-substituted heterocycle with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. Studies on 2-aryl-4-chloro-3-iodoquinolines have shown that the chlorine at C4 can be successfully replaced using arylboronic acids with a palladium catalyst like PdCl₂(PPh₃)₂ and a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃). nih.gov

This transformation is highly valuable for generating libraries of 4-aryl-3H-pyrrolo[2,3-c]quinolines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to accommodate a broad range of functional groups on the arylboronic acid, making it a key tool in medicinal chemistry. nih.gov

Beyond the C4 position, the introduction of other halogen atoms (Br, I) at different sites on the pyrrolo[2,3-c]quinoline framework can provide further handles for diversification or modulate the electronic properties of the molecule.

Detailed Research Findings: An operationally simple, metal-free protocol has been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives. rsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids (trichloroisocyanuric acid for chlorination, and its bromo- or iodo-analogs for other halogens) and proceeds at room temperature. rsc.org This strategy allows for the direct functionalization of a geometrically inaccessible C-H bond, providing a highly efficient route to C5-halogenated quinolines with excellent functional group tolerance. rsc.org This approach could be adapted to introduce halogens at the C5 position of the 3H-pyrrolo[2,3-c]quinoline scaffold.

Furthermore, the synthesis of molecules like 2-aryl-4-chloro-3-iodoquinolines indicates that methods for selective iodination of the quinoline core exist, creating substrates with multiple, differentially reactive halogen handles for sequential cross-coupling reactions. nih.gov

Alkylation and Acylation Strategies on Pyrrolic Nitrogen and Other Sites

The alkylation and acylation of the pyrrolic nitrogen in the 3H-pyrrolo[2,3-c]quinoline core are crucial for generating structural diversity and modulating the biological activity of these compounds. While specific studies on this compound are limited, strategies from related heterocyclic systems can be extrapolated.

Alkylation of the N-H group of the pyrrole ring can be achieved using various alkylating agents in the presence of a base. For instance, in the synthesis of related quinolinone derivatives, alkylation has been successfully performed using reagents like dimethyl sulfate (B86663) and ethyl iodide. mdpi.com The choice of base is critical to deprotonate the pyrrolic nitrogen, facilitating the nucleophilic attack on the alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N).

Acylation of the pyrrolic nitrogen introduces an acyl group, which can serve as a protecting group or a point for further functionalization. Acylating agents such as chloroacetyl chloride have been used to introduce an acetyl group onto nitrogen-containing heterocycles. jocpr.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

These functionalization strategies are not limited to the pyrrolic nitrogen. Other sites on the heterocyclic core can also be targeted for alkylation, depending on the specific reagents and reaction conditions employed. For example, thiation of a quinolinone followed by S-alkylation provides a route to 2-alkylthio-substituted quinolines. mdpi.com

Table 1: Representative Alkylation and Acylation Reactions on Related Heterocycles

SubstrateReagent(s)Product TypeReference
4-chloro-8-methylquinolin-2(1H)-oneDimethyl sulfate, KOHN-Alkylated quinolinone mdpi.com
4-chloro-8-methylquinoline-2(1H)-thioneEthyl iodideS-Alkylated quinoline mdpi.com
Morpholine (B109124)Chloroacetyl chloride, Et₃NN-Acylated morpholine jocpr.com

Nucleophilic Heteroaromatic Substitution

The chlorine atom at the C4 position of the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups. This reactivity is a cornerstone for the synthesis of diverse derivatives.

The electron-deficient nature of the quinoline ring system, further enhanced by the fused pyrrole ring, facilitates the attack of nucleophiles at the C4 position. A variety of nucleophiles, including amines, thiols, and azide (B81097) ions, have been successfully employed in substitution reactions on related chloro-substituted quinolines and other heterocyclic systems. mdpi.comresearchgate.net

The reaction conditions for nucleophilic substitution can be tailored based on the nucleophilicity of the attacking species and the reactivity of the substrate. Acidic conditions can promote the amination of related 4-chloropyrrolopyrimidines by activating the heterocyclic ring towards nucleophilic attack. nih.gov Alternatively, basic conditions are often used, particularly for less reactive nucleophiles. The choice of solvent is also crucial, with polar solvents like ethanol, DMF, and even water being utilized. researchgate.netnih.govresearchgate.net

The substitution of the chloro group can lead to the formation of new carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound starting material. For instance, reaction with various amines yields 4-amino-substituted derivatives, while reaction with thiophenol introduces a phenylthio group. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Chloro-Substituted Heterocycles

SubstrateNucleophileReagent/CatalystSolventProductReference
4-chloro-8-methylquinolin-2(1H)-oneHydrazine hydrate-Ethanol4-hydrazinyl-8-methylquinolin-2(1H)-one mdpi.com
4-chloro-8-methylquinolin-2(1H)-oneSodium azide-DMF4-azido-8-methylquinolin-2(1H)-one mdpi.com
4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneAniline-Ethanol4-(phenylamino)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneThiophenolTriethylamineEthanol6-ethyl-3-nitro-4-(phenylthio)pyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHClWaterN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov

Povarov Reaction for Pyrroloquinoline Scaffold Construction

The Povarov reaction, a formal aza-Diels-Alder reaction, represents a powerful strategy for the de novo construction of the quinoline core, which can be a precursor to the pyrrolo[2,3-c]quinoline scaffold. This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene or alkyne to afford tetrahydroquinoline derivatives, which can be subsequently aromatized.

While direct synthesis of this compound via a Povarov reaction is not explicitly detailed, the construction of the broader pyrroloquinoline framework using this methodology has been reported. researchgate.net For instance, the reaction of anilines with aldehydes and suitable dienophiles can lead to the formation of the quinoline ring, which can then be further elaborated to include the pyrrole moiety.

The intramolecular version of the Povarov reaction is particularly useful for constructing fused heterocyclic systems. In this approach, the aniline and dienophile components are tethered, leading to a cyclization that forms the quinoline ring fused to another ring system. researchgate.net Catalysts such as Lewis acids (e.g., InCl₃, BF₃·OEt₂) are often employed to facilitate the reaction. researchgate.netresearchgate.net

The versatility of the Povarov reaction allows for the introduction of various substituents onto the quinoline ring by choosing appropriately substituted anilines and aldehydes as starting materials. This provides a strategic entry point to a wide array of functionalized pyrroloquinoline derivatives.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 4 Chloro 3h Pyrrolo 2,3 C Quinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the pyrrolo[2,3-c]quinoline system, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment and number of magnetically distinct nuclei.

¹H NMR : Proton NMR spectra reveal the number of different types of protons and their electronic environments. For the 3H-pyrrolo[2,3-c]quinoline core, aromatic protons on the quinoline (B57606) and pyrrole (B145914) rings typically appear in the downfield region (δ 6.0-9.0 ppm). The position of these signals is influenced by the substitution pattern. For instance, in the total synthesis of Trigonoine B, a natural product containing the 3H-pyrrolo[2,3-c]quinoline skeleton, the aromatic protons were observed at specific chemical shifts that were crucial for its identification. nih.govnih.gov The chemical shifts are also sensitive to the solvent used and the concentration of the sample, which can be due to intermolecular π-π stacking interactions between the quinoline rings.

¹³C NMR : Carbon NMR spectra indicate the number of unique carbon atoms in the molecule. The broad chemical shift range allows for the clear distinction between sp², and sp³ hybridized carbons. In analogs like the marinoquinolines, the pyrroloquinoline core structure was confirmed through detailed analysis of ¹³C NMR data. acs.org For a urea (B33335) precursor to Trigonoine B, the carbon signals were assigned with the aid of their chemical shifts, with the quinoline and pyrrole carbons appearing between δ 107.9 and 152.9 ppm. beilstein-journals.org

¹⁵N NMR : Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the heterocyclic rings. It helps to distinguish between pyrrole-type and pyridine-type nitrogen environments, which have distinct chemical shifts. Studies on related aza-derivatives of pyrrolizinone show that ¹⁵N NMR data supports the picture of conjugation within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Trigonoine B Precursor (a 3H-pyrrolo[2,3-c]quinoline analog) beilstein-journals.org

Atom No.δ ¹³C (ppm, 75 MHz, DMSO-d₆)δ ¹H (ppm, 300 MHz, DMSO-d₆)
Phenyl-H7.44 (dd, J = 7.8, 1.7 Hz, 2H)
Phenyl-H7.23–7.32 (m, 3H)
Quinoline-H7.81 (dd, J = 7.8, 1.7 Hz, 1H)
Quinoline-H7.14 (td, J = 7.8, 1.7 Hz, 1H)
Pyrrole-H6.27–6.30 (m, 1H)
Pyrrole-NH11.09 (br s, 1H)
Urea-NH9.17 (s, 1H), 7.75 (br s, 1H)
C (aromatic/heteroaromatic)152.9, 140.1, 135.1, 129.2, 128.8, 127.9, 125.7, 123.0, 122.4, 121.6, 119.5, 118.7, 117.9, 116.7, 107.9

2D NMR experiments are indispensable for establishing the connectivity between atoms, especially for complex structures like substituted pyrroloquinolines where 1D spectra can be crowded.

H,H-TOCSY (Total Correlation Spectroscopy) : This experiment identifies entire spin systems of coupled protons. For a 4-chloro-3H-pyrrolo[2,3-c]quinoline analog, it would clearly delineate the proton networks within the quinoline's benzene (B151609) ring and the protons on the pyrrole ring, confirming their respective substructures.

H,C-HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a crucial step in assigning carbon signals by linking them to their attached, and often already assigned, protons.

H,C-HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most important 2D NMR experiment for piecing together the molecular puzzle. It connects the individual spin systems and links quaternary carbons (which have no attached protons) to nearby protons. For example, in the structural elucidation of marinoquinolines, HMBC correlations were key to establishing the pyrroloquinoline core and the position of substituents. acs.org Similarly, for Trigonoine B, 1D and 2D NMR spectroscopy were used to elucidate the final structure, which combines a 2,3-dihydroquinolin-4-one and a 3H-pyrrolo[2,3-c]quinoline moiety. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a highly sensitive and accurate technique. It provides the exact mass of a molecule with sufficient precision to determine its elemental formula. For this compound, the presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

In the study of marinoquinolines, HRESIMS analysis was used to determine the molecular formulas of the different analogs. acs.org For a close analog, this compound-1-carboxylic acid, predicted HRMS data has been calculated for various adducts. uni.lu The synthesis of a Trigonoine B precursor also utilized HRMS to confirm the calculated molecular formula against the found mass. beilstein-journals.org

Table 2: Predicted HRMS-ESI Data for this compound-1-carboxylic acid uni.lu

Adductm/z (Predicted)
[M+H]⁺247.02688
[M+Na]⁺269.00882
[M-H]⁻245.01232
[M]⁺246.01905

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would include:

N-H stretch : A characteristic band for the pyrrole moiety, typically appearing in the region of 3200-3500 cm⁻¹.

C=C and C=N stretches : Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

C-H stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-Cl stretch : The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

In the synthesis of Trigonoine B, IR spectroscopy was used to identify key functional groups in the final molecule and its precursors, with characteristic peaks observed for N-H and C=O groups. beilstein-journals.org For related heterocyclic systems like pyrano[3,2-c] quinoline derivatives, IR spectroscopy is a standard characterization method. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like pyrroloquinolines. The absorption maxima (λ_max) are indicative of the extent of the π-conjugated system.

The pyrrolo[2,3-c]quinoline core is a large, conjugated system expected to absorb strongly in the UV region. The introduction of substituents can cause shifts in the absorption maxima. Studies on quinoline derivatives show that they absorb in the 250-500 nm range. beilstein-journals.org The absorption spectra can also be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net For complex, quinoline-annulated porphyrins, UV-Vis spectroscopy is essential for characterizing their optical properties, with absorption bands being significantly red-shifted due to the extended π-system. researchgate.net

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in the analysis of synthesized compounds, offering a robust means to separate the target molecule from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of pyrroloquinoline derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for analogous compounds, such as pyrroloquinoline quinone (PQQ) and other substituted pyrrole derivatives, provide a strong framework for developing a suitable analytical approach. researchgate.netpensoft.netjustia.com

The versatility of HPLC allows for the separation of compounds based on their polarity, and for pyrroloquinoline derivatives, reversed-phase (RP-HPLC) is a commonly employed mode. pensoft.netjustia.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of a compound like this compound would consist of a C18 column as the stationary phase. pensoft.net The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal separation. pensoft.netjustia.com For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at pH 3 has been successfully used for the analysis of a chloro-substituted pyrrole derivative. pensoft.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the analysis, can be employed to achieve the desired separation. pensoft.net

Detection is commonly performed using a UV-Vis detector, as the aromatic nature of the pyrroloquinoline core imparts strong UV absorbance. nih.govjst.go.jp The selection of the monitoring wavelength is crucial for sensitivity and selectivity. For related compounds, detection wavelengths in the range of 225 nm to 490 nm have been utilized. pensoft.netnih.govjst.go.jp

The following table outlines representative HPLC conditions based on the analysis of analogous compounds:

ParameterRepresentative Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) pensoft.net
Mobile Phase A mixture of Acetonitrile and a buffered aqueous solution (e.g., Phosphate buffer, pH 3.0) pensoft.net or an eluent containing phosphoric acid and/or hydrochloric acid with methanol and/or acetonitrile. justia.com
Elution Mode Isocratic pensoft.net or Gradient
Flow Rate ~1.0 mL/min pensoft.net
Column Temperature Ambient or controlled (e.g., 30 °C) pensoft.net
Detection UV-Vis at a specific wavelength (e.g., 225 nm) pensoft.net
Injection Volume 10-20 µL

Note: The conditions provided are illustrative and based on methods for analogous compounds. Method development and validation would be required for the specific analysis of this compound.

X-ray Crystallography (where applicable for related complexes)

Computational and Theoretical Investigations of 4 Chloro 3h Pyrrolo 2,3 C Quinoline and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules with a favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations are routinely employed to optimize molecular geometries and to understand their inherent electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. jksus.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Chromeno-quinoline Analog (MCQ) in Toluene. jksus.org
ParameterEnergy (eV)
HOMO-5.327
LUMO-1.836
Energy Gap (ΔE)3.49

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): The resistance to change in electron distribution.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating higher polarizability and reactivity.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

A study on synthesized pyrazole-imidazole hybrids provides an example of how these parameters are calculated and interpreted. researchgate.net For instance, one of the compounds, CMPIP, exhibited a chemical hardness of 1.78 eV, indicating its relative stability.

Table 2: Calculated Quantum Chemical Parameters for a Pyrazole-Imidazole Hybrid (CMPIP). researchgate.net
ParameterValue (eV)
EHOMO-5.91
ELUMO-2.35
Energy Gap (ΔE)3.56
Ionization Potential (I)5.91
Electron Affinity (A)2.35
Electronegativity (χ)4.13
Chemical Hardness (η)1.78
Chemical Softness (S)0.56
Electrophilicity Index (ω)4.79

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

In a study of quinoline chalcones, TD-DFT calculations successfully reproduced experimental absorption spectra, showing that the main absorption band arises from a π→π* transition from the HOMO to the LUMO. researchgate.net For the chromeno-quinoline analog MCQ, TD-DFT calculations predicted an energy gap of 3.49 eV in toluene, which corresponded well with the experimentally determined value. jksus.org Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in areas like fluorescent probes and photosensitizers.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as 4-chloro-3H-pyrrolo[2,3-c]quinoline, and a biological target, typically a protein or nucleic acid. These simulations model the movements of atoms over time, offering insights into the stability of the ligand-target complex, the key binding interactions, and the conformational changes that may occur upon binding. nih.gov

For example, MD simulations have been used to study the binding of thiazole-chalcone hybrids to DNA gyrase B, an important antibacterial target. These simulations revealed the stability of the ligand in the binding pocket and identified the crucial amino acid residues involved in the interaction. nih.gov Similarly, MD simulations of pyrrolo[3,4-c]quinolines with caspase-3 have been performed to understand their potential as anticancer agents. researchgate.net For this compound, MD simulations could be employed to investigate its binding to a specific therapeutic target, helping to elucidate its mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

QSAR studies on quinoline derivatives have been successful in identifying important structural features for antimalarial activity. nih.gov A study on 7-chloro-4-aminoquinoline derivatives, for instance, used molecular descriptors such as steric (molar refractivity), hydrophobic (log P), and electronic (dipole moment) factors to build a predictive QSAR model. researchgate.net For a series of pyrrolo[2,3-d]pyrimidine derivatives, 2D and 3D QSAR models were developed to identify potent inhibitors of cyclin-dependent kinase 4 (CDK4), a cancer target. scispace.com A similar approach could be applied to this compound and its analogs to understand the structural requirements for a specific biological activity and to design novel compounds with enhanced potency.

In Silico Prediction of Pharmacokinetic Properties

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the development of new therapeutic agents. In silico ADMET prediction offers a rapid and cost-effective means to assess the drug-likeness of compounds early in the discovery pipeline.

Studies on various pyrroloquinoline and quinoline derivatives have demonstrated the utility of these predictive models. For instance, an investigation into novel pyrrolo[1,2-a]quinoline (B3350903) derivatives revealed that most of the tested compounds exhibited favorable drug-likeness based on in silico pharmacokinetic evaluations. nih.gov Similarly, a series of quinoline–1,2,3-triazole–aniline (B41778) hybrids underwent ADMET prediction, with most compounds showing a predicted human oral absorption of 100%. mdpi.com The predicted brain/blood partition coefficient (QPlogBB) for these hybrids was within the acceptable range for CNS-inactive compounds. mdpi.com

In a study of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, a specific analog, compound 5m, was assessed for its stability in various physiological conditions to evaluate its potential for oral administration. nih.gov The compound demonstrated significant stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), as well as in mouse plasma and liver microsomes, suggesting a favorable preclinical stability profile. nih.gov

These findings from analogous structures suggest that the pyrroloquinoline scaffold is a promising template for developing orally bioavailable drugs.

Table 1: Selected In Silico and In Vitro Pharmacokinetic Predictions for Pyrroloquinoline Analogs and Other Quinoline Derivatives

Compound Class/DerivativeParameterPredicted/Observed ValueSignificanceSource
Quinoline–1,2,3-triazole–aniline hybridsHuman Oral Absorption~88-100%Potential for excellent oral bioavailability. mdpi.com
Quinoline–1,2,3-triazole–aniline hybridsBrain/Blood Partition Coefficient (QPlogBB)-0.023 to -1.346Predicted to be inactive in the central nervous system. mdpi.com
Compound 5m (2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)SGF Stability (% remaining after 2h)87.55 ± 0.51%High stability in simulated gastric fluid. nih.gov
Compound 5m (2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)SIF Stability (% remaining after 2h)85.47 ± 1.12%High stability in simulated intestinal fluid. nih.gov
Compound 5m (2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)Plasma Stability (% remaining after 2h)88.69 ± 0.59%High stability in mouse plasma. nih.gov
Pyrrolo[1,2-a]quinoline derivativesDrug-likenessOverall favorableIndicates potential as drug candidates. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds against specific biological targets.

Although docking studies specifically for this compound are scarce, research on related heterocyclic systems provides insight into the potential interactions of this class of compounds. For example, molecular docking of pyrano[3,2-c]quinoline analogues against the DNA-topoisomerase complex revealed energetically favorable binding modes, with binding energies ranging from -7.5 to -8.3 kcal/mol. scirp.org This suggests a potential mechanism of action for these compounds as anticancer agents. scirp.org

In another study, derivatives of 2H-thiopyrano[2,3-b]quinoline were docked against the CB1a protein. nih.gov The binding affinities for these compounds ranged from -5.3 to -6.1 Kcal/mol, indicating a potential for interaction with this receptor. nih.gov The analysis identified key amino acid residues, such as PHE A-15, TRP A-12, and LYS A-16, involved in the binding interaction. nih.gov

Furthermore, docking studies on pyrrolo[1,2-a]quinoline derivatives were performed to elucidate their mechanism of action as potential anti-tuberculosis agents. nih.gov These computational analyses help to identify potential molecular targets and to understand the structural basis for the observed biological activity. nih.gov

Table 2: Molecular Docking Results for Various Pyrroloquinoline Analogs and Related Heterocycles

Compound Class/DerivativeBiological TargetBinding Affinity / Docking Score (kcal/mol)Key Interacting ResiduesSource
3-Amino pyrano[3,2-c]quinolinonesDNA-topoisomerase complex-7.5 to -8.3dG13, Asn520, Glu522, Arg503 scirp.orgscirp.org
2H-thiopyrano[2,3-b]quinoline derivativesCB1a (PDB ID: 2IGR)-5.3 to -6.1PHE A-15, TRP A-12, LYS A-16, LYS A-26 nih.gov
4-Anilinoquinazoline derivativesDNA-gyrase-7.07 to -8.16Asp73, Asn46, Arg136 nih.gov
Pyrrolo[1,2-a]quinoline derivativesMycobacterium tuberculosis targetsNot specifiedNot specified nih.gov

Mechanisms of Action Moa Investigated for 4 Chloro 3h Pyrrolo 2,3 C Quinoline Analogs

Enzyme Inhibition Studies

Allosteric Inhibition of Glutamate-5-kinase (G5K) in Mycobacterium tuberculosis

The 3H-pyrrolo[2,3-c]quinoline scaffold, the core of Marinoquinoline natural products, has been investigated for its potential in developing new anti-tuberculosis agents. researchgate.netresearchgate.net Chemical modifications of this structure led to the discovery of two derivatives, compounds 50 and 54, which demonstrated significant in vitro activity against virulent strains of Mycobacterium tuberculosis (H37Rv), with MIC values of 4.1 µM and 4.2 µM, respectively. researchgate.net

Enzymatic assays identified Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the pathogen, as the molecular target. researchgate.net Molecular dynamics simulations suggest that these compounds act as allosteric inhibitors, binding to the interface between enzyme domains rather than the active site. researchgate.net The binding of compound 54 is believed to induce long-distance conformational changes at the L-glutamate binding site, preventing its proper anchoring for catalysis. researchgate.net In contrast, compound 50 appears to alter the architecture of the ATP binding site. researchgate.net This was supported by enzyme assays showing that compound 50 caused a substantial increase in the apparent Michaelis constant (Km app) for ATP, an effect not observed with derivative 54. researchgate.net

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a strategy for treating inflammatory diseases like asthma and COPD. nih.govnih.gov Analogs featuring a quinoline (B57606) core have been explored as PDE4 inhibitors. nih.gov One such example is SCH 351591, an 8-methoxyquinoline derivative, which demonstrated an IC₅₀ value of 58 nM for PDE4 inhibition. nih.gov The development of PDE4 inhibitors is an active area of research, with a focus on mitigating side effects such as nausea and emesis that have limited the use of systemic inhibitors. nih.govresearchgate.net

Kinase Inhibitory Profiles (e.g., PIM-1, SGK-1, PKA, CaMK-1, GSK3β, MSK1 for related indolo[2,3-c]quinolines)

The kinase inhibitory potential of various quinoline-based heterocyclic systems has been a significant area of investigation. Indolo[2,3-c]quinoline derivatives, for instance, have been identified as potent inhibitors of IRAK4, a key kinase in Toll-like receptor (TLR) signaling pathways. nih.gov Other studies on substituted indolo[2,3-c]quinolone-6-ones have shown potent inhibition of kinases such as DYRK1A, CLK1, and Haspin, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

Similarly, 11H-indolo[3,2-c]quinoline-6-carboxylic acids have been developed as selective inhibitors of DYRK1A. acs.org The introduction of a 10-iodo substituent resulted in compounds with strong potency (DYRK1A IC₅₀ of 6 and 22 nM) and high selectivity against other kinases, including the closely related DYRK1B. acs.org X-ray crystallography confirmed that these inhibitors bind within the ATP binding site of DYRK1A. acs.org

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Indolo[2,3-c]quinolone-6-onesHaspin1, 2 nih.gov
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acidsDYRK1A6, 22 acs.org
Indolo[2,3-c]quinolinesIRAK4Low nM potency nih.gov

Cyclooxygenase-2 (COX-2) Inhibition (for related pyrazolo[4,3-c]quinolines)

Analogs incorporating a pyrazolo[4,3-c]quinoline core have been synthesized and evaluated for anti-inflammatory activity. nih.govtmu.edu.twresearchgate.net Studies have shown that the anti-inflammatory effects of these derivatives involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.govnih.gov Specifically, compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) were found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells. nih.govresearchgate.net Further investigation revealed that these compounds suppressed the expression of COX-2 protein in macrophages stimulated with LPS. nih.gov

Dipeptidyl Peptidase 4 (DPP-4) Inhibition (for related heterocycle-fused quinolinones)

Dipeptidyl peptidase 4 (DPP-4) is a therapeutic target for type 2 diabetes, and its inhibition prevents the degradation of incretin (B1656795) hormones. frontiersin.org Various heterocyclic compounds fused to quinoline or isoquinoline cores have been investigated as DPP-4 inhibitors. nih.govmdpi.com For example, a series of angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines were synthesized and evaluated for DPP-4 inhibitory activity. nih.gov Among these, three compounds showed IC₅₀ values in the mid-micromolar range, with the lead compound exhibiting an IC₅₀ of 0.35 µM. nih.gov Molecular docking studies indicated that these compounds bind to the active site of DPP-4, engaging in hydrogen bonds and hydrophobic interactions. nih.gov The quinazoline heterocycle is another related core structure found in the approved DPP-4 inhibitor linagliptin. mdpi.com

Interaction with Molecular Targets

The mechanisms of action for these quinoline-based analogs are defined by their specific interactions with their respective molecular targets.

Allosteric Binding: In the case of G5K inhibition by 3H-pyrrolo[2,3-c]quinoline derivatives, the interaction is allosteric. researchgate.net The inhibitors bind to a site distinct from the catalytic center, inducing conformational changes that remotely affect either the substrate (L-glutamate) or cofactor (ATP) binding sites, thereby inhibiting enzyme function. researchgate.net

Active Site Binding (Kinases): For kinase inhibition by indolo[3,2-c]quinoline derivatives, the mechanism involves direct competition with ATP. acs.org X-ray crystallography has confirmed that these inhibitors occupy the ATP-binding pocket of the kinase domain, preventing the binding of the phosphate-donating ATP molecule and thus blocking the phosphotransferase reaction. acs.org

Inhibition of Protein Expression: The anti-inflammatory action of pyrazolo[4,3-c]quinoline derivatives involves the suppression of pro-inflammatory enzyme expression. nih.govnih.gov Rather than directly inhibiting the catalytic activity of COX-2, these compounds reduce the amount of COX-2 protein produced in response to inflammatory stimuli like LPS. nih.gov

Active Site Binding (Proteases): For DPP-4 inhibitors like the nih.govnih.govthiazino[3,4-a]isoquinolines, the mechanism is competitive inhibition within the enzyme's active site. nih.gov Docking studies reveal that these molecules occupy the catalytic site, forming key interactions that block the access of natural substrates. nih.gov

Inhibition of Tubulin Polymerization and Colchicine Binding

A significant area of investigation for pyrroloquinoline analogs has been their activity as microtubule-destabilizing agents. Microtubules are critical components of the cytoskeleton, essential for cell division, structure, and intracellular transport. researchgate.net Agents that interfere with microtubule dynamics are potent inhibitors of cell proliferation and are a cornerstone of cancer chemotherapy. mdpi.com

Many of these agents, including the natural product colchicine, bind to a specific site on β-tubulin, known as the colchicine binding site. nih.gov This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.gov Pyrroloquinoline derivatives have been designed and synthesized as colchicine binding site inhibitors (CBSIs). mdpi.com These compounds often mimic the structural features of known inhibitors like Combretastatin A-4 (CA-4), which also targets this site. mdpi.com

In one study, a series of cyano-pyrrolo-quinoline derivatives were synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines. The most active compound demonstrated significant growth inhibition (GI50) values, and molecular docking studies confirmed a significant binding interaction with the colchicine site on tubulin. mdpi.com Research into novel pyrrole-based analogs has further confirmed this mechanism, with selected compounds showing strong inhibition of tubulin polymerization, leading to the disruption of the microtubule network in cancer cells. nih.gov

Table 1: Antiproliferative and Tubulin Inhibition Activity of Selected Pyrroloquinoline Analogs

Modulation of Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development, regulating cell growth and differentiation. nih.gov Aberrant activation of this pathway has been implicated in the development and progression of several human cancers, making it an attractive target for anticancer drug development. nih.govnih.gov

High-throughput screening identified thieno[3,2-c]quinoline-4-one derivatives as potent inhibitors of the Hh pathway. Subsequent optimization, including converting the core ring structure, led to the discovery of pyrrolo[3,2-c]quinoline-4-one analogs with enhanced activity and metabolic stability. nih.govresearchgate.net These compounds represent a distinct structural class compared to previously known Hh signaling inhibitors. nih.gov The mechanism of these analogs involves the suppression of Gli1 mRNA expression. Gli1 is a key transcription factor at the terminus of the Hh pathway, and its inhibition blocks the pathway's oncogenic effects. nih.gov A lead compound from this series demonstrated significant antitumor activity in a murine medulloblastoma allograft model. nih.govresearchgate.net

Table 2: Activity of Pyrroloquinoline Analogs as Hedgehog Pathway Inhibitors

DNA Intercalation and Topoisomerase II Mediated DNA Cleavage (for related pyrroloquinolines)

DNA topoisomerases are essential enzymes that regulate the topology of DNA, resolving supercoils and tangles that occur during replication, transcription, and recombination. mdpi.com Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it. mdpi.com

Certain anticancer drugs, known as Topo II poisons, function by trapping the enzyme in its intermediate stage, the Topo II-DNA cleavage complex (Top2cc), where the DNA is broken and covalently attached to the enzyme. mdpi.com The stabilization of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and ultimately triggering cell death. mdpi.com Many compounds that act as Topo II poisons are also DNA intercalators, meaning they insert themselves between the base pairs of the DNA helix. nih.gov This intercalation can distort the DNA structure and facilitate the stabilization of the Top2cc. nih.gov While this mechanism has been extensively studied for classes like anthracyclines and epipodophyllotoxins, it has also been investigated for various synthetic heterocyclic compounds. nih.govelsevierpure.com For related pyrroloquinoline structures, this represents a potential mechanism of action contributing to their cytotoxic effects.

Dual-Stage Activity (e.g., Blood and Liver Stages for Antimalarial Agents)

Malaria, caused by the Plasmodium parasite, has a complex life cycle in humans, beginning with an asymptomatic liver stage followed by a symptomatic blood stage. nih.gov Most antimalarial drugs target only the blood stage of the infection. semi.ac.cn However, for the complete eradication of the parasite, particularly species like P. vivax that can lie dormant in the liver as hypnozoites, drugs with activity against both liver and blood stages are highly desirable. semi.ac.cnnih.gov Such dual-stage agents would offer both prophylactic (preventing infection) and curative (treating existing infection) benefits. nih.gov

Large-scale screening efforts have been undertaken to identify compounds with this dual-stage activity. For instance, the Tres Cantos Antimalarial Set (TCAMS), a collection of compounds with known blood-stage activity, was subsequently screened for liver-stage activity. nih.gov This work identified over 100 compounds with dual-stage efficacy, though the specific molecular targets for many remain unknown. nih.gov The identification of novel chemical scaffolds with dual-stage activity is a key goal in antimalarial drug discovery. nih.govsemi.ac.cn Given the broad chemical diversity found among dual-active compounds, the pyrroloquinoline scaffold represents a potential starting point for the development of new antimalarial agents with this valuable dual-stage profile.

Future Directions and Research Opportunities for 4 Chloro 3h Pyrrolo 2,3 C Quinoline Chemistry

Development of Novel Synthetic Pathways for Enhanced Structural Diversity

The ability to generate a wide array of derivatives is fundamental to exploring the full potential of a pharmacophore. While a specific method for the synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline has been reported via an indolization reaction utilizing phosphorus oxychloride (POCl3), the future lies in the development of more versatile and efficient synthetic strategies. researchgate.net Research into novel synthetic pathways will be crucial for accessing a greater diversity of substituted analogs.

Current and future synthetic explorations could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed reactions could be employed to introduce a variety of substituents at different positions of the pyrrolo[2,3-c]quinoline core, starting from the 4-chloro derivative.

Multi-component Reactions: Developing one-pot, multi-component reactions would offer an efficient and atom-economical approach to construct the pyrrolo[2,3-c]quinoline skeleton with inherent structural complexity.

Photoredox Catalysis: Light-mediated reactions can provide access to unique bond formations and functionalizations under mild conditions, potentially leading to novel derivatives that are inaccessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and scalability for the production of this compound and its derivatives.

The exploration of these and other modern synthetic methodologies will be instrumental in building extensive libraries of this compound analogs for comprehensive biological evaluation.

Advanced Computational Design for Targeted Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. For this compound, in silico approaches can accelerate the identification of potent and selective analogs.

Future computational research should prioritize:

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can predict the potency of untested compounds and guide the design of new analogs with improved efficacy.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound responsible for its biological activity will allow for the virtual screening of large compound libraries to identify new potential hits.

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of biological targets can provide insights into the mechanism of action and help in the design of more potent inhibitors.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the interactions between the ligand and its target protein, helping to understand the stability of the complex and the role of individual amino acid residues in binding.

These computational strategies will be vital in prioritizing synthetic efforts and focusing on the most promising candidates for further development.

Exploration of Additional Biological Pathways and Therapeutic Applications

The broader class of pyrrolo[2,3-c]quinolines has shown promise in a variety of therapeutic areas, suggesting that this compound could also possess a wide range of biological activities.

Key areas for future biological investigation include:

Oncology: Given that many quinoline-based compounds are known to be kinase inhibitors, a primary focus should be the evaluation of this compound and its derivatives against a panel of cancer-related kinases. researchgate.net Their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines should also be thoroughly investigated.

Infectious Diseases: The reported antibacterial and antimalarial activities of related compounds warrant the screening of this compound against a broad spectrum of bacterial and parasitic pathogens.

Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects. Investigating the potential of this compound to modulate pathways involved in diseases like Alzheimer's and Parkinson's could open up new therapeutic avenues.

Inflammatory Disorders: The role of this compound in modulating inflammatory pathways and its potential as an anti-inflammatory agent is another area ripe for exploration.

A systematic and comprehensive biological screening of this compound is essential to uncover its full therapeutic potential.

Strategic Functionalization for Optimized Potency and Selectivity

Once promising biological activities are identified, the next critical step is to optimize the potency and selectivity of this compound through strategic functionalization. This involves a detailed understanding of the structure-activity relationship (SAR).

Future research in this area should concentrate on:

Modification of the Pyrrole (B145914) Ring: Introducing substituents on the pyrrole nitrogen or at other positions of the pyrrole ring could significantly impact biological activity and pharmacokinetic properties.

Substitution at the Chloro Position: The chlorine atom at the 4-position is a key handle for chemical modification. Replacing it with various amines, alcohols, thiols, and other nucleophiles can lead to derivatives with altered target affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved potency, selectivity, and metabolic stability.

A systematic SAR study, combining synthesis and biological testing, will be crucial for the development of this compound-based drug candidates with optimal therapeutic profiles.

Q & A

Q. What are the common synthetic routes for 4-chloro-3H-pyrrolo[2,3-c]quinoline?

The primary method involves Pd-catalyzed domino condensation–Heck cyclization . Starting from 4-bromoquinolin-3-amine or its derivatives, the reaction uses acetaldehyde and optimized conditions (2 mol% Pd(dba)₂, 4 mol% X-Phos ligand, KOAc in DMF at 120°C) to achieve high yields (~98%) . Bromination of precursors with NBS in CH₃CN and NH₄OAc accelerates intermediate formation . Selective methylation (e.g., CH₃I in THF with NH₃ extraction) yields N-methylated derivatives .

Q. How is the purity and structure of this compound validated?

  • 1H/13C NMR : Assignments rely on 2D NMR techniques (e.g., COSY, HSQC) to resolve complex aromatic systems .
  • Mass spectrometry : High-resolution Q-TOF instruments with APCI or ESI ionization confirm molecular weights and isotopic patterns .
  • Elemental analysis : Combustion analysis validates C, H, N content, with deviations <0.4% indicating purity .

Q. What solvents and catalysts are critical for optimizing synthesis?

  • Solvents : DMF or DMA enhances Pd-catalyzed annulation efficiency compared to lower-boiling solvents .
  • Catalysts : Pd(dba)₂/X-Phos systems reduce reaction times (1 hour) and improve yields (98%) at low loadings (2 mol%) . Excess KOAc acts as a base and dehydrating agent to suppress acetaldehyde trimerization .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimalarial vs. cytotoxicity) be resolved?

  • Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀ and IC₅₀ values .
  • Selectivity indices (SI) : Compare cytotoxicity (e.g., human HepG2 cells) vs. antiparasitic activity (e.g., Plasmodium falciparum) .
  • Structural analogs : Modify the chloro or pyrrole substituents to isolate pharmacophoric groups .

Q. What strategies address low yields in selective N-methylation?

  • Precipitation control : Use THF to isolate hydroiodide salts (e.g., 7.HI), minimizing dimethylation byproducts .
  • Reaction monitoring : Track progress via TLC or in-situ NMR to optimize reaction time (typically 2 hours) .
  • Acid-base extraction : Liberate free bases (80–93% yield) using NH₃(aq) to avoid column chromatography .

Q. How do solvent polarity and catalyst loading impact Pd-mediated cyclization?

  • Solvent effects : Polar aprotic solvents (DMF, DMA) stabilize Pd intermediates, reducing side reactions .
  • Catalyst loading : Lower Pd(dba)₂ (1–2 mol%) with excess X-Phos (4 mol%) achieves full conversion without Pd black formation .
  • Substrate sensitivity : For less nucleophilic amines (e.g., 4-bromoisoquinolin-3-amine), increase catalyst to 10 mol% .

Methodological Challenges and Solutions

Handling air-sensitive intermediates in domino reactions

  • Inert atmosphere : Use Schlenk lines or gloveboxes for Pd catalysis .
  • Acetaldehyde stability : Add freshly distilled aldehyde in excess (5 mL) to counteract evaporation/trimerization .

Interpreting ambiguous NMR signals in fused heterocycles

  • NOESY experiments : Resolve spatial proximities in crowded aromatic regions (e.g., pyrrole vs. quinoline protons) .
  • Deuterated solvents : CDCl₃ or DMSO-d₆ enhance signal resolution for NH or exchangeable protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.